molecular formula C12H10N2O3 B2460049 2-Nitro-4-phenoxyaniline CAS No. 60854-00-4

2-Nitro-4-phenoxyaniline

Cat. No. B2460049
CAS RN: 60854-00-4
M. Wt: 230.223
InChI Key: NHCOOKBBGMCQFD-UHFFFAOYSA-N
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Description

2-Nitro-4-phenoxyaniline is a chemical compound with the CAS Number: 60854-00-4 . It has a molecular weight of 230.22 and its IUPAC name is 2-nitro-4-phenoxyaniline .


Molecular Structure Analysis

The molecular formula of 2-Nitro-4-phenoxyaniline is C12H10N2O3 . The InChI code for this compound is 1S/C12H10N2O3/c13-11-7-6-10 (8-12 (11)14 (15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-4-phenoxyaniline are not fully available. It has a molecular weight of 230.22 and is stored at a temperature of 28°C .

Scientific Research Applications

Spectrophotometric Analysis

2-Nitro-4-phenoxyaniline (4N2PA) has been identified as a probable intermediate in the synthesis of the anti-inflammatory drug nimesulide. A spectrophotometric technique has been developed to detect 4N2PA in nimesulide formulations, using 8-hydroxyquinoline as an oxidative coupling reagent. The method allows for the detection of minute quantities of 4N2PA as an impurity in drug formulations, with a detection limit of 0.005 µg/ml. This spectrophotometric evaluation of 4N2PA is critical for ensuring the purity and safety of pharmaceutical products (Anilkumar & Bl, 2017).

Environmental Contaminant Degradation

4-Nitrophenol (4-NP), a chemical relative of 2-Nitro-4-phenoxyaniline, is recognized as an environmental contaminant due to its use in medicines and pesticides. Research on the degradation of 4-NP has uncovered novel gene clusters in bacteria like Rhodococcus opacus SAO101 that are essential for the mineralization of 4-NP, highlighting a potential biological avenue for the remediation of nitrophenol contaminants (Kitagawa, Kimura, & Kamagata, 2004).

Catalysis and Wastewater Treatment

Recent advancements in graphene-based catalysts have emphasized the importance of the reduction of nitro compounds to amines, which are crucial for synthesizing drugs, dyes, polymers, and other biologically active molecules. 2-Nitro-4-phenoxyaniline could potentially be involved in such catalytic processes, highlighting the environmental and industrial significance of these reactions (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Electrochemical Analysis and Herbicide Evaluation

2-Nitro-4-phenoxyaniline derivatives, such as 2-Chloro-6-nitro-3-phenoxyaniline (aclonifen), are used as herbicides and can be analyzed electrochemically. The anodic oxidation of aclonifen leads to a major dimeric oxidation product, showcasing the compound's electrochemical behavior and its potential applications in agricultural sectors (Zaouak, Matoussi, & Dachraoui, 2011).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-nitro-4-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11-7-6-10(8-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCOOKBBGMCQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-phenoxyaniline

CAS RN

60854-00-4
Record name 60854-00-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Acetamido-2-nitro-4-phenoxybenzene is treated with 20 ml. methanol and 10 ml. 5 N aqueous sodium hydroxide at 20°-25° C for one hour. The mixture is diluted with water and the crude product filtered off. Recrystallization yields 1-amino-2-nitro-4-phenoxybenzene. This latter compound is treated in accordance with the first paragraph of Example VI to afford 1-(3-methoxycarbonyl-2-thioureido)-2-nitro-4-phenoxybenzene.
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Synthesis routes and methods II

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Synthesis routes and methods III

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N-(2-nitro-4-phenoxy-phenyl)acetamide (0.67 g, 2.33 mmol) prepared in Step B was dissolved in methanol (5 mL), 6.0N sodium hydroxide (1.5 mL) was added thereto, and the mixture was stirred for 18 h at room temperature. After completion of the reaction, 6.0N aqueous hydrochloric acid solution (1.3 mL) and ammonium chloride solution (100 mL) were added thereto. The reaction mixture was extracted with ethyl acetate, dried over magnesium sulfate, and recrystallized from dichloromethane and hexane to give the title compound (521 mg, 2.12 mmol).
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Synthesis routes and methods IV

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6.0 G. of 1-acetamido-2-nitro-4-phenoxybenzene and 20 ml. sodium hydroxide in methanol is warmed gently until homogeneous, diluted with water and ice, and the methanol evaporated to give 1-amino-2-nitro-4-phenoxybenzene.
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